3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of ethyl and methyl substituents at the 3 and 2 positions, respectively, adds to its unique chemical properties. Compounds in this family are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable dehydrating agent to yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed:
Oxidation: N-oxides of the imidazo[1,2-a]pyridine.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Comparison: Compared to similar compounds, 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibits unique properties due to the presence of both ethyl and methyl substituents. These substituents can influence the compound’s reactivity, biological activity, and overall stability. For instance, the ethyl group at the 3 position may enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Properties
CAS No. |
376587-10-9 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H16N2/c1-3-9-8(2)11-10-6-4-5-7-12(9)10/h3-7H2,1-2H3 |
InChI Key |
OSLLDMMZAKJNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N1CCCC2)C |
Origin of Product |
United States |
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